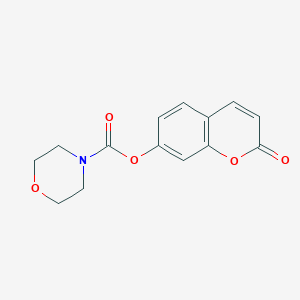
2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as Coumarin-4-morpholinecarboxylate and is synthesized using specific methods that ensure its purity and stability.
Mecanismo De Acción
The mechanism of action of 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate involves its interaction with specific proteins and enzymes in the body. This interaction leads to the modulation of various signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate include the inhibition of inflammation, scavenging of free radicals, and induction of apoptosis in cancer cells. It has also been shown to possess anticoagulant properties and to improve cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate in lab experiments is its stability and purity, which ensures consistent and reproducible results. However, the limitations of this compound include its potential toxicity and the need for specific storage and handling conditions.
Direcciones Futuras
There are several future directions for the research on 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate. These include the development of new synthesis methods to improve yield and purity, the exploration of its potential applications in agriculture and material science, and the investigation of its interactions with specific proteins and enzymes in the body. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential use in medicine.
In conclusion, 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate is a compound that has shown great promise for its potential applications in various scientific fields. Its stability, purity, and potential therapeutic properties make it an attractive subject for further research. However, more studies are needed to fully understand its mechanism of action and to determine its optimal use in medicine and other fields.
Métodos De Síntesis
The synthesis of 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate involves the reaction between coumarin and morpholinecarboxylic acid, followed by the addition of a suitable catalyst and solvent. The reaction is carried out under specific conditions to obtain a pure and stable product. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as an anticoagulant and for the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
(2-oxochromen-7-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-13-4-2-10-1-3-11(9-12(10)20-13)19-14(17)15-5-7-18-8-6-15/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTNPEHZVAYPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxochromen-7-yl) morpholine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)
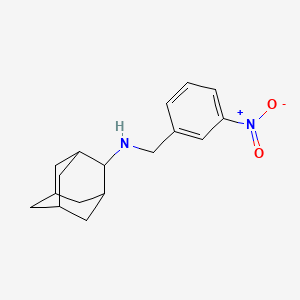
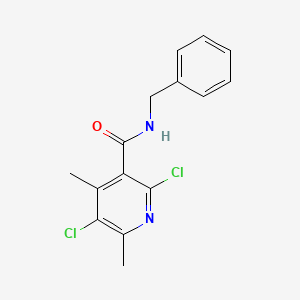

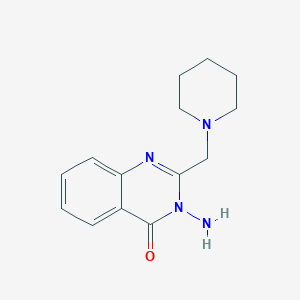
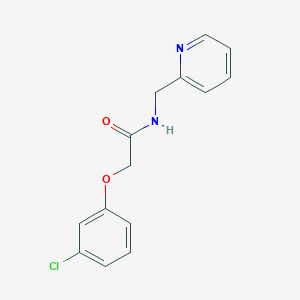
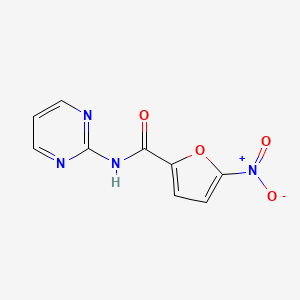
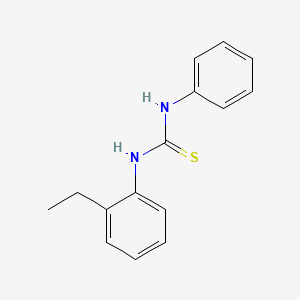
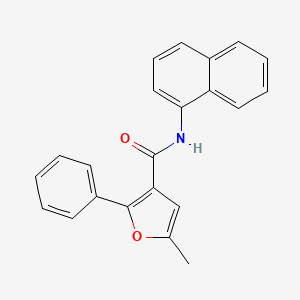
![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)



![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)